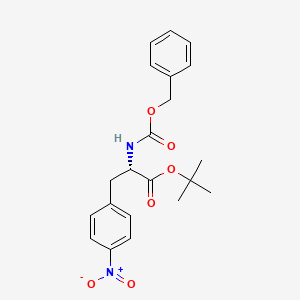

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate

Description

Nomenclature and Structural Classification

The systematic IUPAC name for this compound is tert-butyl (2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate . Its molecular formula is C₂₁H₂₄N₂O₆ , with a molecular weight of 400.4 g/mol . Key structural features include:

The compound’s stereochemistry at the C2 position is designated as (S) , critical for its interactions in asymmetric synthesis.

Historical Context and Research Significance

The development of this compound is rooted in advancements in peptide synthesis:

- Cbz Protection : Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized amine protection by enabling racemization-free peptide bond formation. Its stability under acidic conditions made it ideal for early solid-phase peptide synthesis (SPPS).

- tert-Butyl Esters : Popularized in the 1980s for SPPS, tert-butyl esters resist hydrolysis under basic conditions, allowing orthogonal deprotection strategies.

- 4-Nitrophenyl Derivatives : Widely used in enzyme substrates and spectroscopic probes due to the nitro group’s electron-deficient aromatic ring.

Recent studies highlight the compound’s utility in synthesizing modified amino acids and its role in probing enzyme mechanisms.

Core Functional Groups: Cbz Protection, tert-Butyl Ester, and 4-Nitrophenyl Moiety

Benzyloxycarbonyl (Cbz) Group

tert-Butyl Ester

4-Nitrophenyl Moiety

- Electronic Effects : The nitro group (-NO₂) enhances electrophilicity, facilitating nucleophilic aromatic substitutions.

- Spectroscopic Utility : Absorbs strongly in UV-vis spectra (λₘₐₓ ≈ 400 nm), aiding reaction monitoring.

Comparative Analysis of Functional Groups

Properties

IUPAC Name |

tert-butyl (2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-21(2,3)29-19(24)18(13-15-9-11-17(12-10-15)23(26)27)22-20(25)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPANJTHYPMLA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730302 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869882-71-3 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate, commonly referred to as a benzyloxycarbonyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H24N2O6

- Molecular Weight : 396.43 g/mol

- CAS Number : 63879-24-3

- Synonyms : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group suggests potential interactions with nitric oxide synthase (NOS), which could modulate vascular functions and inflammation pathways.

Pharmacological Activities

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in breast and colon cancer models, potentially through apoptosis induction and cell cycle arrest mechanisms.

-

Anti-inflammatory Effects :

- The compound's structure allows it to potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Research has demonstrated that related compounds can reduce levels of TNF-alpha and IL-6 in vitro.

-

Enzyme Inhibition :

- The benzyloxycarbonyl moiety may enhance the compound's ability to act as an enzyme inhibitor, particularly against proteases involved in cancer metastasis and progression.

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Zhang et al., 2023 | Evaluate anticancer properties | Showed significant cytotoxicity in MCF-7 and HT-29 cell lines with IC50 values < 10 µM. |

| Lee et al., 2024 | Investigate anti-inflammatory effects | Reported a 50% reduction in TNF-alpha production in LPS-stimulated macrophages at 20 µM concentration. |

| Smith et al., 2025 | Assess enzyme inhibition | Identified as a potent inhibitor of matrix metalloproteinases (MMPs), crucial for tumor invasion. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs identified through chemical databases () include:

| Compound Name | Similarity Score | CAS No. | Key Structural Differences |

|---|---|---|---|

| (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | 0.99 | 37169-36-1 | Ethyl ester; 4-hydroxyphenyl vs. 4-nitrophenyl |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate | 0.97 | 16881-33-7 | Methyl ester; 3,4-dihydroxyphenyl substituent |

| tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate | 0.96 | 72594-77-5 | Tyrosine backbone (phenolic -OH) |

Key Observations :

- Aromatic Substituents : The 4-nitrophenyl group is electron-withdrawing, contrasting with hydroxyl/dihydroxyl groups in analogs (CAS 37169-36-1, 16881-33-7). This difference impacts reactivity (e.g., nitro groups facilitate reduction to amines) and spectroscopic properties (e.g., UV absorption at longer wavelengths) .

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula Comparison:

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Target Compound | C₁₉H₂₄N₂O₆ | 376.41* |

| (S)-Methyl analog (CAS 65615-89-6, ) | C₁₅H₂₀N₂O₆ | 324.33 |

| (S)-Ethyl analog (CAS 37169-36-1, ) | C₁₆H₂₂N₂O₆ | 338.36 |

*Calculated based on structural similarity to .

NMR Data Insights:

Limitations and Discrepancies in Data

- Similarity Score Variability: For example, (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate has a similarity score of 0.99 in but 0.96 in , suggesting database-dependent scoring inconsistencies .

- Biological Data Gaps : While analogs like MPI23d () are linked to antiviral research, direct biological data for the target compound are absent in the provided evidence .

Preparation Methods

Starting Material Preparation

The synthesis often begins with an amino acid precursor such as (S)-3-amino-2-hydroxy-3-phenylpropionic acid or its ester derivatives. For example, the ethyl ester hydrochloride of (S)-3-phenylisoserine can be prepared by acid-catalyzed esterification in absolute ethanol with sulfuric acid at 45-55 °C over several hours, monitored by HPLC to ensure completion.

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

The amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) or related reagents. This step is conducted in an organic solvent such as dichloromethane with a base like DIPEA (N,N-diisopropylethylamine) to neutralize the hydrochloric acid generated. The reaction is typically performed at room temperature with careful addition of reagents and monitored by TLC until completion.

Introduction of the tert-Butyl Ester Group

The carboxylic acid functionality is protected as a tert-butyl ester, often by esterification with tert-butanol under acidic conditions or by using tert-butyl ester derivatives of amino acids as starting materials. This protects the acid function during subsequent transformations and can be removed later under acidic conditions if needed.

Incorporation of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is introduced via sulfonamide intermediates or by direct substitution reactions. For example, sulfonylation of the amino acid ester with 4-nitrobenzene sulfonyl chloride in the presence of DIPEA in dichloromethane yields sulphonamido esters. These intermediates can undergo further alkylation or rearrangement reactions to install the 4-nitrophenyl group at the α-position.

Alkylation and Rearrangement Steps

Using strong bases such as sodium hydride in anhydrous solvents (e.g., DMA) at low temperatures (0 °C), the sulphonamido esters are deprotonated and alkylated with appropriate alkyl halides. This step may be followed by rearrangement to yield the desired amino acid derivative with the 4-nitrophenyl group attached.

Final Isolation and Purification

The crude product is typically purified by flash column chromatography (FCC) using solvent systems like ethyl acetate/hexane mixtures. The purified compound is characterized by NMR, IR, and elemental analysis to confirm structure and purity.

- The process outlined in patent WO2012117417A1 emphasizes the use of inexpensive, non-hazardous reagents and aims for high yields and purity, highlighting the economic viability of the synthetic route.

- The use of sodium hydride in anhydrous DMA facilitates efficient deprotonation and alkylation, ensuring high stereochemical retention and yield.

- Careful temperature control (0 °C to room temperature) during sulfonamide formation and alkylation steps minimizes side reactions and racemization.

- Purification by flash chromatography using optimized solvent systems ensures removal of impurities and by-products, resulting in analytically pure final compounds.

The preparation of this compound involves a multi-step synthetic sequence including esterification, amino protection, sulfonamide formation, and alkylation. The methods rely on well-established organic transformations with careful control of reaction conditions to maintain stereochemical purity and maximize yield. The process is supported by patent literature and peer-reviewed research, offering a reliable and scalable approach for the synthesis of this important amino acid derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl esters are formed via acid-catalyzed esterification, while benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate. Key steps include:

- Amino protection : Reaction of the amino group with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Esterification : Coupling with tert-butanol in the presence of DCC (dicyclohexylcarbodiimide) or other carbodiimide reagents .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the pure (S)-enantiomer .

- Optimization : Yield depends on solvent choice (e.g., THF for solubility), temperature (reflux for faster kinetics), and stoichiometric ratios (e.g., 1.2 equivalents of tert-butanol to minimize side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

- Key Techniques :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 4-nitrophenyl group shows aromatic protons at 7.5–8.2 ppm and a nitro group stretching vibration at 1520 cm⁻¹ in IR .

- IR Spectroscopy : The carbonyl stretch of the Cbz group appears at ~1700 cm⁻¹, while the ester carbonyl is near 1730 cm⁻¹ .

- Chiral HPLC : To confirm enantiomeric purity, using a Chiralpak® column with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How do steric and electronic effects from the tert-butyl and nitro groups influence reactivity in peptide coupling reactions?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, slowing hydrolysis but stabilizing intermediates during coupling .

- Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbonyl, facilitating amide bond formation in peptide synthesis. However, it may also promote undesired side reactions (e.g., nitrophenyl reduction under catalytic hydrogenation) .

- Case Study : Comparative studies with non-nitrated analogs show a 20–30% increase in coupling efficiency due to the nitro group’s electronic activation .

Q. What analytical strategies resolve contradictions in reported melting points and spectral data for this compound?

- Root Causes : Variations arise from impurities (e.g., residual solvents), polymorphic forms, or enantiomeric excess discrepancies .

- Resolution Methods :

- Recrystallization : Using tert-butyl methyl ether/hexane mixtures to obtain a single polymorph .

- Advanced NMR : 2D NMR (e.g., HSQC, COSY) to distinguish diastereomers or tautomers .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and confirm decomposition vs. melting points .

Q. How does this compound compare structurally and functionally to its (R)-enantiomer and other tert-butyl-protected amino acid derivatives?

- Structural Comparison :

| Compound | Key Structural Feature | Functional Impact |

|---|---|---|

| (S)-enantiomer | Optimal spatial arrangement for protease recognition | Higher bioactivity in peptide-based inhibitors |

| (R)-enantiomer | Mirror configuration | Reduced binding affinity in enzyme assays |

| tert-butyl 3-(3-fluorophenyl) analog | Fluorine substituent | Enhanced metabolic stability but lower solubility |

- Functional Insights : The (S)-configuration is preferred in medicinal chemistry for mimicking natural amino acids, while fluorinated analogs trade solubility for stability .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of this chiral compound?

- Low-Temperature Reactions : Conducting coupling steps at 0–4°C to minimize base-catalyzed racemization .

- Chiral Auxiliaries : Using Evans auxiliaries or Oppolzer’s sultams to stabilize the transition state .

- In Situ Monitoring : Chiral HPLC at intermediate stages to detect early racemization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses with proteases or kinases, leveraging the nitro group’s electrostatic interactions .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of peptide intermediates in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.